2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of aminopyrazines
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves several steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with 4-(methyl(pyridin-2-yl)amino)piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture at elevated temperatures and using solvents such as ethanol or methanol. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For example, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in blood clot formation. This interaction involves hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of thrombin .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one include other aminopyrazines and thrombin inhibitors. Some examples are:
2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine: This compound is also a potent thrombin inhibitor but differs in its substitution pattern and specific interactions with thrombin.
2-(2-Chloro-6-fluorophenyl)acetamides: These compounds have similar structural features but may vary in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block in organic synthesis and a potent thrombin inhibitor.
Properties
Molecular Formula |
C19H21ClFN3O |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H21ClFN3O/c1-23(18-7-2-3-10-22-18)14-8-11-24(12-9-14)19(25)13-15-16(20)5-4-6-17(15)21/h2-7,10,14H,8-9,11-13H2,1H3 |
InChI Key |
RWRIYADVONOHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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